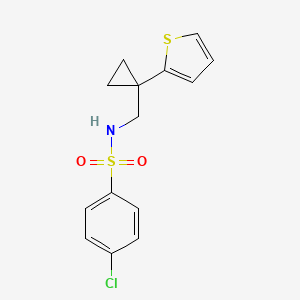
4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, commonly known as HIPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIPP is a synthetic compound that was first synthesized in the early 2000s and has been extensively studied since then.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
4-oxobutanoic acids and their derivatives, such as 4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, are involved in various chemical reactions due to their reactivity. For instance, reactions of 4-oxobutanoic acids with 1,3-binucleophilic agents like (2-aminophenyl)methanol can lead to the formation of complex compounds like benzopyrroloxazines. Such reactions are driven by the nucleophilic attack of the amino group on the electrophilic centers of the substrates, with quantum-chemical calculations providing insights into the reaction mechanisms based on Fukui reactivity indices and local hardness (Amalʼchieva et al., 2022).
Spectroscopic and Structural Analysis
Derivatives of 4-oxobutanoic acid are also studied for their structural characteristics using various analytical techniques. For example, vibrational spectroscopy, supported by DFT calculations, has been applied to analyze the crystal structure of chloramphenicol derivatives, revealing significant homomeric synthons and the role of non-conventional hydrogen bonds in their structures (Fernandes et al., 2017). Similarly, FT-IR, molecular structure analysis, and NBO analysis have been employed to study the structure and electronic properties of related compounds, providing insights into their stability and reactivity (Raju et al., 2015).
Biotechnological Synthesis
In addition to chemical synthesis, biotechnological methods are being explored for the production of oxo- and hydroxy-carboxylic acids, which include compounds structurally related to 4-oxobutanoic acid derivatives. Microbial production of such acids offers a "green" alternative to traditional chemical synthesis, utilizing renewable raw materials and environmentally friendly processes. This approach not only provides a sustainable route for producing these compounds but also opens up new avenues for their application in organic synthesis and the development of pharmaceutical intermediates (Aurich et al., 2012).
Propriétés
IUPAC Name |
4-(2-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-11(2)23-9-5-8-17-13(16(21)22)10-15(20)18-12-6-3-4-7-14(12)19/h3-4,6-7,11,13,17,19H,5,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUHHTBBBUBIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2822549.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)



